molecular formula C14H20O2 B14855207 5-(Cyclohexyloxy)-2-ethylphenol

5-(Cyclohexyloxy)-2-ethylphenol

Cat. No.: B14855207
M. Wt: 220.31 g/mol
InChI Key: PAEVNCVAVFUTEM-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-2-ethylphenol is a synthetic cyclohexylphenol derivative characterized by a phenolic ring substituted with a cyclohexyloxy group at the 5-position and an ethyl group at the 2-position. Cyclohexylphenols are defined as compounds containing a 2-(3-hydroxycyclohexyl)phenol core with variable substitutions at the 5-position of the phenolic ring, including alkyl, cycloalkyl, or other functional groups .

The compound’s structural features suggest moderate lipophilicity due to the cyclohexyloxy moiety, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Related derivatives, such as CP 47,497 and CP-55,940, are known for their psychoactive properties and regulation under controlled substance laws .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-cyclohexyloxy-2-ethylphenol

InChI

InChI=1S/C14H20O2/c1-2-11-8-9-13(10-14(11)15)16-12-6-4-3-5-7-12/h8-10,12,15H,2-7H2,1H3

InChI Key

PAEVNCVAVFUTEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-2-ethylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, cyclohexanol, and ethyl bromide.

    Etherification: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form cyclohexyloxyphenol.

    Alkylation: The cyclohexyloxyphenol is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-2-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxyethylbenzene.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Cyclohexyloxyethylbenzene

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

5-(Cyclohexyloxy)-2-ethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-2-ethylphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate pathways related to antioxidant defense and cellular signaling, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Cyclohexyloxy)-2-ethylphenol with structurally or functionally related compounds, highlighting substituents, molecular formulas, biological activities, and regulatory statuses:

Compound Name Substituents Molecular Formula Biological Activity/Regulatory Status References
This compound - 5-position: Cyclohexyloxy
- 2-position: Ethyl
C₁₄H₂₀O₂ (inferred) Likely moderate lipophilicity; potential pharmacological activity (inferred from structural analogs).
CP 47,497 - 5-position: 2-Methyloctan-2-yl
- 2-position: 3-Hydroxycyclohexyl
C₂₂H₃₄O₂ Psychoactive cannabinoid receptor agonist; regulated as a Schedule I controlled substance.
CP-55,940 - 5-position: 2-Methyloctan-2-yl
- 2-position: 3-Hydroxy-6-propanolcyclohexyl
C₂₅H₃₈O₃ High-affinity cannabinoid receptor agonist; used in research; regulated under controlled substance laws.
4-(Cyclohexylamino)phenol - 4-position: Cyclohexylamino C₁₂H₁₇NO Industrial use; associated with handling precautions (e.g., skin/eye irritation risks).
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate Complex cyclohexenone derivative with ethoxyphenyl and furan substituents C₂₁H₂₂O₅ Anticonvulsant, antimalarial, and anti-inflammatory activities (demonstrated in cyclohexenone analogs).

Structural and Functional Differences

  • The ethyl group at the 2-position may reduce steric hindrance compared to bulkier substituents, possibly increasing metabolic stability but reducing receptor affinity relative to CP compounds .
  • Pharmacological Implications: CP 47,497 and CP-55,940 exhibit high affinity for cannabinoid receptors due to their hydrophobic alkyl chains, which mimic endogenous lipid ligands. In contrast, the cyclohexyloxy group in this compound may favor interactions with non-cannabinoid targets, such as cyclooxygenase or adrenergic receptors .

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